molecular formula C23H19N3O3S B2443553 3-((2-(3,5-dimethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile CAS No. 899725-61-2

3-((2-(3,5-dimethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile

Cat. No. B2443553
CAS RN: 899725-61-2
M. Wt: 417.48
InChI Key: ZABOBLWYDYSWBJ-UHFFFAOYSA-N
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Description

The compound “3-((2-(3,5-dimethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound in the current literature .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, an efficient approach to quinazolin-4(3H)-ones was developed by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method has the features of good functional group tolerance, being transition metal and external oxidant free, and easy operation .

Mechanism of Action

The mechanism of action of this compound is not clear from the available literature. It could potentially have biological activity, depending on its structure and the presence of functional groups that can interact with biological targets .

Safety and Hazards

The safety and hazards associated with this compound are not known from the available literature. As with any chemical compound, appropriate safety precautions should be taken when handling and storing it to prevent exposure and potential harm .

Future Directions

Future research could focus on elucidating the physical and chemical properties of this compound, as well as its potential uses. This could include computational studies to predict its properties, synthetic work to produce the compound and determine its reactivity, and biological studies to assess potential bioactivity .

properties

IUPAC Name

3-[[2-(3,5-dimethylphenyl)-1,1,3-trioxo-1λ6,2,4-benzothiadiazin-4-yl]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O3S/c1-16-10-17(2)12-20(11-16)26-23(27)25(15-19-7-5-6-18(13-19)14-24)21-8-3-4-9-22(21)30(26,28)29/h3-13H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZABOBLWYDYSWBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC(=CC=C4)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((2-(3,5-dimethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile

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